2-(2-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
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Overview
Description
2-(2-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a fluorinated organic compound characterized by the presence of an aminophenyl group and a hexafluoropropanol moiety. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. It is used in various scientific research fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the reaction of 2-aminophenol with hexafluoropropan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the aminophenyl group to an aniline derivative.
Substitution: The fluorine atoms in the hexafluoropropanol moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(2-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with various molecular targets. The aminophenyl group can participate in hydrogen bonding and π-π interactions, while the hexafluoropropanol moiety provides steric hindrance and electronic effects that influence the compound’s reactivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminophenyl)benzothiazole: Shares the aminophenyl group but has a different heterocyclic structure.
2-Aminophenyl phenyl ketone: Similar aminophenyl group but lacks the fluorinated moiety.
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: Contains an aminophenyl group and a thiazole ring.
Uniqueness
2-(2-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to the presence of the hexafluoropropanol moiety, which imparts high thermal stability and resistance to oxidation. This makes it particularly valuable in applications requiring robust chemical properties, such as in the development of advanced materials and pharmaceuticals.
Properties
IUPAC Name |
2-(2-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6NO/c10-8(11,12)7(17,9(13,14)15)5-3-1-2-4-6(5)16/h1-4,17H,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCFLKMJUGBEEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374713 |
Source
|
Record name | 2-(2-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2713-62-4 |
Source
|
Record name | 2-(2-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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